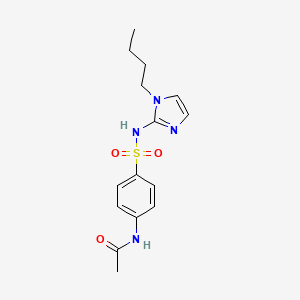![molecular formula C12H10ClN3O2S B12939423 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 6307-59-1](/img/structure/B12939423.png)
6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenylamino group at the 6-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2-Chlorophenylamino Group: The 2-chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2-chlorophenylamine with a suitable pyrimidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a methylthiolating agent reacts with the pyrimidine derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, typically involving the reaction of a suitable pyrimidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions mentioned above can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 6-((2-Bromophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-((2-Fluorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-((2-Methylphenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the 2-chlorophenylamino group, which imparts distinct electronic and steric properties to the compound
特性
CAS番号 |
6307-59-1 |
|---|---|
分子式 |
C12H10ClN3O2S |
分子量 |
295.75 g/mol |
IUPAC名 |
6-(2-chloroanilino)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2S/c1-19-12-15-9(11(17)18)6-10(16-12)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,17,18)(H,14,15,16) |
InChIキー |
HYMMYBCJIZLOHC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


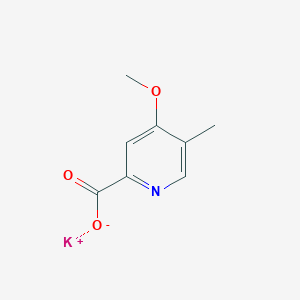
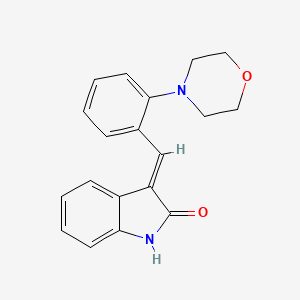
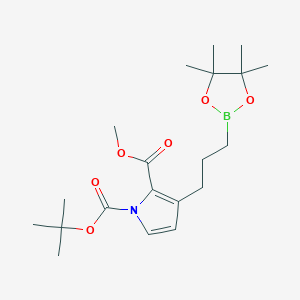
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
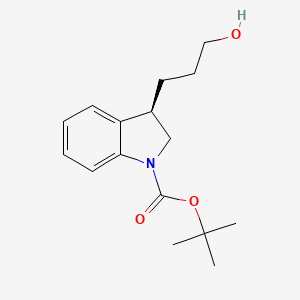
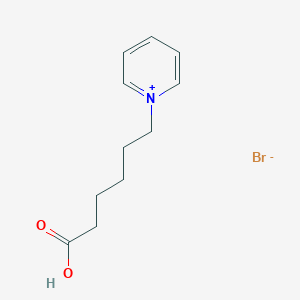
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)

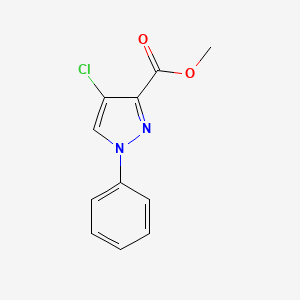
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

